molecular formula C11H9NO2 B075995 2-(1H-pyrrol-1-yl)benzoic acid CAS No. 10333-68-3

2-(1H-pyrrol-1-yl)benzoic acid

Cat. No. B075995
CAS RN: 10333-68-3
M. Wt: 187.19 g/mol
InChI Key: GNWTWXOZRSBCOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(1H-pyrrol-1-yl)benzoic acid” is a chemical compound with the molecular formula C11H9NO2 . It has a molecular weight of 187.19 g/mol . The compound is also known by several synonyms, including “2-pyrrol-1-ylbenzoic acid”, “2-(1-Pyrrolyl)Benzoic Acid”, and “2-pyrrol-1-yl-benzoic acid” among others .


Molecular Structure Analysis

The IUPAC name for this compound is "2-pyrrol-1-ylbenzoic acid" . The InChI representation is "InChI=1S/C11H9NO2/c13-11(14)9-5-1-2-6-10(9)12-7-3-4-8-12/h1-8H,(H,13,14)" . The Canonical SMILES representation is "C1=CC=C(C(=C1)C(=O)O)N2C=CC=C2" .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 187.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass is 187.063328530 g/mol and the monoisotopic mass is 187.063328530 g/mol . The topological polar surface area is 42.2 Ų .

Scientific Research Applications

Antibacterial Activity

A study has shown that a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides, which could potentially include “2-(1H-pyrrol-1-yl)benzoic acid”, exhibited appreciable antibacterial activity . Some of the synthesized compounds also showed strong antitubercular properties .

Enzyme Inhibition

The same study also found that these compounds exhibited action against DHFR (Dihydrofolate Reductase) and Enoyl ACP Reductase enzymes . These enzymes are involved in bacterial fatty acid synthesis and folate metabolism, respectively, and inhibiting them can have therapeutic effects.

Antitubercular Activity

In addition to their antibacterial properties, some of these compounds have shown strong antitubercular properties . This suggests potential applications in the treatment of tuberculosis.

Molecular Docking Studies

These compounds have been used in molecular docking studies to determine their potential mode of action . The results revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .

Synthesis of Organotin(IV) Complexes

“2-(1H-pyrrol-1-yl)benzoic acid” can potentially be used in the synthesis of organotin(IV) complexes . These complexes have been characterized by elemental analysis and spectral studies .

Drug Discovery

Given its unique structure and potential biological activities, “2-(1H-pyrrol-1-yl)benzoic acid” could be used in drug discovery and development processes .

Safety and Hazards

The compound may cause skin irritation and may be harmful if absorbed through the skin . Ingestion may cause irritation of the digestive tract and may be harmful if swallowed . Inhalation causes respiratory tract irritation and may be harmful if inhaled .

properties

IUPAC Name

2-pyrrol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-11(14)9-5-1-2-6-10(9)12-7-3-4-8-12/h1-8H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWTWXOZRSBCOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352515
Record name 2-(1H-pyrrol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-pyrrol-1-yl)benzoic acid

CAS RN

10333-68-3
Record name 2-(1H-Pyrrol-1-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10333-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-pyrrol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-pyrrol-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Synthesis substrates 9H-pyrrolol[1,2-a]indole and 9H-pyrrolol[1,2-a]indol-9-one and their derivatives are prepared in accordance with the general methods of Josey and Jenner, J. Org. Chem., 27 (1962) 2466 and Mazzola et al., J. Org. Chem., 32 (1967) 486. The process involves condensation of a substituted or unsubstituted methyl anthranilate (Aldrich Chemical, Inc.) with 2,5-dimethoxytetrahydrofuran (Aldrich Chemical, Inc.) in glacial acetic acid. Ester hydrolysis of the resulting 1-(2-methoxycarbonylphenyl)pyrrole with 10-15% potassium or sodium hydroxide in aqueous alcohol (e.g., 50% methanol) yields after acidification and subsequent work-up yields the corresponding 1-(2-carboxyphenyl)pyrrole. This acid is then converted into the corresponding acyl chloride to facilitate a Friedel-Crafts cyclization to the ketone. The preferred method of preparing the acyl chloride is with phosphorus pentachloride followed with stannic chloride as the Friedel-Crafts catalyst to cyclize the acyl chloride to the desired ketone. ##STR74## Wolf-Kishner reduction, see also Method VIII, via the semicarbazones of the ketone yields the corresponding 9H-pyrrolol[1,2-a]indole heterocycle.
[Compound]
Name
9H-pyrrolol[1,2-a]indole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
9H-pyrrolol[1,2-a]indol-9-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
substituted or unsubstituted methyl anthranilate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
acetic acid. Ester
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Synthesis substrates 9H-pyrrolo[1,2-a]indole and 9H-pyrrolol[1,2-a]indol-9-one and their derivatives are prepared in accordance with the general methods of Josey and Jenner, J. Org. Chem., 27 (1962) 2466 and Mazzola et al., J. Org. Chem., 32 (1967) 486. The process involves condensation of a substituted or unsubstituted methyl anthranilate (Aldrich Chemical, Inc.) with 2,5-dimethoxytetrahydrofuran (Aldrich Chemical, Inc.) in glacial acetic acid. Ester hydrolysis of the resulting 1-(2-methoxycarbonylphenyl)pyrrole with 10-15% potassium or sodium hydroxide in aqueous alcohol (e.g., 50% methanol) yields after acidification and subsequent work-up yields the corresponding 1-(2-carboxyphenyl)pyrrole. This acid is then converted into the corresponding acyl chloride to facilitate a Friedel-Crafts cyclization to the ketone. The preferred method of preparing the acyl chloride is with phosphorus pentachloride followed with stannic chloride as the Friedel-Crafts catalyst to cyclize the acyl chloride to the desired ketone. ##STR62## Wolf-Kishner reduction, see also Method VIII, via the semicarbazones of the ketone yields the corresponding 9H-pyrrolol[1,2-a]indole heterocycle.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
9H-pyrrolol[1,2-a]indol-9-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
substituted or unsubstituted methyl anthranilate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
acetic acid. Ester
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-pyrrol-1-yl)benzoic acid
Reactant of Route 2
2-(1H-pyrrol-1-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
2-(1H-pyrrol-1-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-(1H-pyrrol-1-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
2-(1H-pyrrol-1-yl)benzoic acid
Reactant of Route 6
Reactant of Route 6
2-(1H-pyrrol-1-yl)benzoic acid

Q & A

Q1: What is the significance of understanding the interaction between 2-(1H-pyrrol-1-yl)benzoic acid and PqsE?

A1: The research article investigates the crystal structure of PqsE, a response protein, in complex with 2-(1H-pyrrol-1-yl)benzoic acid. [] This interaction is significant because PqsE is part of the PQS (Pseudomonas Quinolone Signal) system found in certain bacteria, including the opportunistic pathogen Pseudomonas aeruginosa. The PQS system plays a crucial role in bacterial cell-to-cell communication (quorum sensing) and regulates the production of virulence factors, which contribute to the bacteria's ability to cause infections. Therefore, understanding how 2-(1H-pyrrol-1-yl)benzoic acid interacts with PqsE could provide valuable insights into disrupting this system and potentially developing new strategies to combat bacterial infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.